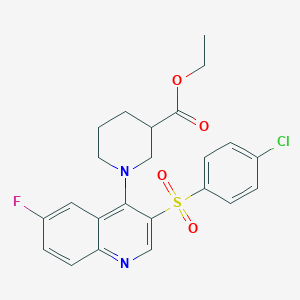

Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

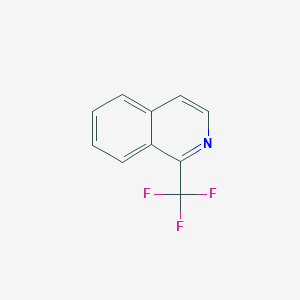

Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate is a compound that appears to be related to a class of molecules with potential pharmacological properties. The compound's structure suggests it could be involved in interactions with biological targets, possibly serving as an inhibitor for enzymes like β-secretase, which are relevant in the context of diseases such as Alzheimer's .

Synthesis Analysis

The synthesis of related compounds, such as Ethyl 7-Chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, has been achieved using the Gould-Jacobs reaction, which is facilitated by microwave-assistance and the use of aluminium metal as a catalyst . The reaction conditions optimized for this process include a microwave power of 160 W, a temperature of 80 °C, and a duration of 20 minutes, leading to a high product yield of 94.2%. This suggests that a similar approach might be applicable for the synthesis of Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate, although specific details would need to be tailored to its unique structure.

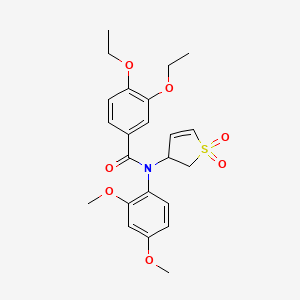

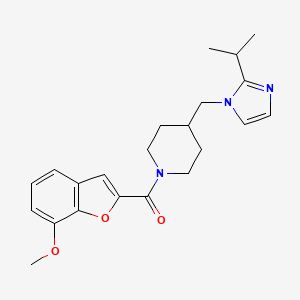

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a similar compound, ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, have been investigated using both experimental and theoretical methods, including Gaussian09 software . The geometrical parameters derived from these studies are consistent with X-ray diffraction (XRD) data, indicating a reliable approach to understanding the molecular structure. For Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate, a similar analysis would likely provide insights into its molecular geometry and potential reactive sites.

Chemical Reactions Analysis

The chemical behavior of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates has been studied through NMR spectroscopy, which provides detailed information on the electronic environment of the molecule's atoms . This type of analysis can reveal how the introduction of halogen atoms, such as chlorine and fluorine, affects the molecule's reactivity and interaction with other chemical entities. By extension, Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate would be expected to undergo similar analyses to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical properties, such as melting points, and chemical properties, like NMR spectral data, have been determined for related compounds . These properties are crucial for identifying and characterizing the compound, as well as for predicting its solubility, stability, and reactivity. The molecular electrostatic potential and first hyperpolarizability of similar compounds have also been calculated, which are important for assessing the compound's role in nonlinear optics and its electronic properties . For Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate, similar property analyses would be essential for a comprehensive understanding of its behavior in various environments.

Applications De Recherche Scientifique

Antibacterial Applications

- Broad-Spectrum Antibacterial Activity : Certain derivatives of fluoroquinolone, closely related to Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate, exhibit broad-spectrum antibacterial properties. These compounds have been shown to be active against various experimental infections, suggesting their potential use in treating systemic infections due to their favorable toxicological and pharmacokinetic profiles (Goueffon et al., 1981).

- Antimycobacterial Activities : Novel fluoroquinolones, including derivatives structurally similar to the compound , have been evaluated for their antimycobacterial activities both in vitro and in vivo against Mycobacterium tuberculosis and multi-drug resistant strains. Some of these compounds have demonstrated significant efficacy, highlighting the potential of such molecules in the treatment of tuberculosis and related infections (Senthilkumar et al., 2009).

Applications in Synthesis of Pharmacologically Active Compounds

- Synthesis of Anticancer Agents : The chemical framework of Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-3-carboxylate serves as a precursor in the synthesis of various compounds with potential anticancer activity. For instance, derivatives synthesized from related structures have been evaluated as promising anticancer agents, demonstrating the versatility of this chemical scaffold in drug development (Rehman et al., 2018).

- Development of Antimicrobial Agents : Additionally, this compound and its analogs have been utilized in the synthesis of new antimicrobial agents, further illustrating its utility in medicinal chemistry. The ability to modify its structure and introduce various substituents makes it a valuable starting material for developing novel compounds with enhanced antimicrobial efficacy (Khalid et al., 2014).

Propriétés

IUPAC Name |

ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClFN2O4S/c1-2-31-23(28)15-4-3-11-27(14-15)22-19-12-17(25)7-10-20(19)26-13-21(22)32(29,30)18-8-5-16(24)6-9-18/h5-10,12-13,15H,2-4,11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAYUIHHWGAEKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)

![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)

![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)

![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)

![4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2517948.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)

![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)